Ethyl2-hydroxy-4-methylpentanoate

Descripción

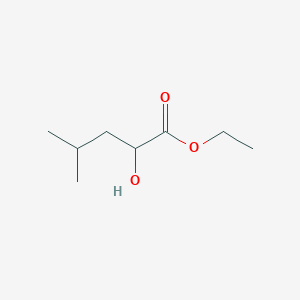

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2-hydroxy-4-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-4-11-8(10)7(9)5-6(2)3/h6-7,9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRHOWVDPHIXNEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70908443 | |

| Record name | Ethyl 2-hydroxy-4-methylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70908443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10348-47-7 | |

| Record name | Ethyl 2-hydroxy-4-methylpentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10348-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-hydroxy-4-methylvalerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010348477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-hydroxy-4-methylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70908443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-hydroxy-4-methylvalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.679 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 2-HYDROXY-4-METHYLVALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M5TB4Z168 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Ethyl 2 Hydroxy 4 Methylvalerate

Chemical Synthesis Approaches for Ethyl 2-hydroxy-4-methylvalerate

Chemical synthesis provides several reliable pathways to produce Ethyl 2-hydroxy-4-methylvalerate. These methods often involve well-established organic reactions tailored to achieve the desired product.

Esterification of 2-Hydroxy-4-methylvaleric Acid with Ethanol (B145695)

A primary and straightforward method for synthesizing Ethyl 2-hydroxy-4-methylvalerate is through the Fischer esterification of 2-hydroxy-4-methylvaleric acid (also known as leucic acid) with ethanol. masterorganicchemistry.comyoutube.comyoutube.com This acid-catalyzed reaction is an equilibrium process where the carboxylic acid and alcohol react to form an ester and water. masterorganicchemistry.commasterorganicchemistry.com

The reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH), and often with an excess of ethanol to drive the equilibrium towards the formation of the ester product. masterorganicchemistry.commasterorganicchemistry.com The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfer steps, a molecule of water is eliminated, and subsequent deprotonation yields the final ester. masterorganicchemistry.com

Table 1: Reactants and Products in Fischer Esterification

| Reactant/Product | Chemical Name | Role |

|---|---|---|

| Reactant | 2-Hydroxy-4-methylvaleric acid | Carboxylic Acid |

| Reactant | Ethanol | Alcohol |

| Catalyst | Sulfuric Acid (H₂SO₄) | Acid Catalyst |

| Product | Ethyl 2-hydroxy-4-methylvalerate | Ester |

Reduction of Ethyl 2-oxo-4-methylvalerate

Another significant synthetic route involves the reduction of the corresponding keto ester, Ethyl 2-oxo-4-methylvalerate. This method is particularly useful for producing specific stereoisomers of Ethyl 2-hydroxy-4-methylvalerate, which is often crucial in pharmaceutical applications.

Chiral Synthesis Strategies involving Ethyl 2-hydroxy-4-methylvalerate

The synthesis of enantiomerically pure forms of Ethyl 2-hydroxy-4-methylvalerate, such as (R)-(+)-Ethyl Leucate or the (S) enantiomer, is of significant interest. nih.govthegoodscentscompany.com Chiral synthesis strategies are employed to achieve this specificity. These can include the use of chiral starting materials, chiral catalysts, or enzymatic resolutions.

The previously mentioned microbial reduction of Ethyl 2-oxo-4-methylvalerate is a prime example of a chiral synthesis strategy, as the enzymes within the microorganisms often exhibit high stereoselectivity, leading to the preferential formation of one enantiomer over the other. nih.gov The resulting product, for example, (R)-Ethyl 2-hydroxy-4-methylvalerate, is a valuable chiral intermediate for the synthesis of various bioactive molecules. nih.gov

Diazotation and Esterification of Leucine (B10760876) Derivatives to Yield Ethyl 2-hydroxy-4-methylvalerate

The amino acid leucine can serve as a precursor for the synthesis of Ethyl 2-hydroxy-4-methylvalerate. One potential pathway involves the diazotation of leucine, followed by esterification. In this process, the amino group of leucine is converted into a diazonium group, which is an excellent leaving group. Subsequent reaction with water yields 2-hydroxy-4-methylvaleric acid, which can then be esterified with ethanol as described in section 2.1.1.

Research has also explored the use of leucine as a precursor in biosynthetic pathways to produce related hydroxy acids. For example, studies have shown that supplementing a culture medium with excess leucine can enhance the incorporation of 3-hydroxy-4-methylvalerate units into polyhydroxyalkanoates (PHAs) in genetically modified bacteria. nih.gov This indicates that cellular metabolic pathways can convert leucine into the corresponding hydroxy acid, which could then theoretically be esterified. nih.gov

Biocatalytic and Enzymatic Synthesis of Ethyl 2-hydroxy-4-methylvalerate

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, particularly lipases, are widely used for their ability to catalyze reactions under mild conditions with high specificity. jmbfs.orgmdpi.com

Role of Monoacyl Glycerol (B35011) Lipases (MAGLases) in Ethyl 2-hydroxy-4-methylvalerate Synthesis

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are a class of enzymes that naturally hydrolyze fats and oils. jmbfs.org However, in non-aqueous or micro-aqueous environments, their catalytic activity can be reversed to favor synthesis reactions like esterification and transesterification. jmbfs.orgatlantis-press.com This property makes them excellent biocatalysts for producing esters such as Ethyl 2-hydroxy-4-methylvalerate.

The synthesis would involve the direct esterification of 2-hydroxy-4-methylvaleric acid with ethanol, catalyzed by a lipase (B570770). Lipases, which can be free or immobilized on a support material, offer high regio- and enantioselectivity. jmbfs.orgnih.gov Immobilization can enhance the stability and reusability of the enzyme, making the process more economically viable. nih.govnih.gov The reaction conditions, such as temperature, solvent, and substrate molar ratio, are optimized to maximize the yield of the desired ester. atlantis-press.comnih.gov While the specific use of monoacylglycerol lipases (MAGLases) for this exact synthesis is not extensively detailed in the provided context, the general principles of lipase-catalyzed esterification are directly applicable. jmbfs.orgmdpi.com

Table 2: Lipase-Catalyzed Esterification for Ethyl 2-hydroxy-4-methylvalerate

| Component | Function | Example |

|---|---|---|

| Enzyme | Biocatalyst | Lipase (e.g., from Candida antarctica, Rhizomucor miehei) |

| Substrate 1 | Acid | 2-Hydroxy-4-methylvaleric acid |

| Substrate 2 | Alcohol | Ethanol |

| Medium | Solvent | Organic solvent (e.g., n-hexane) |

Investigation of 4-Methyl-2-oxopentanoate (B1228126) Reductase (MorA) Activity in Fungi for Leucate Production

A pivotal discovery in the biological production of leucate, the precursor acid to ethyl 2-hydroxy-4-methylvalerate, was the identification of 4-methyl-2-oxopentanoate reductase (MorA) in the filamentous fungus Aspergillus oryzae. researchgate.netnih.gov This enzyme plays a crucial role in the synthesis of D-leucate, which is subsequently esterified by yeast like Saccharomyces cerevisiae during fermentation processes to produce ethyl leucate. researchgate.netnih.gov

Researchers identified the gene encoding the MorA enzyme in A. oryzae and successfully expressed it in both E. coli and A. oryzae host cells for characterization. researchgate.netnih.gov The purified recombinant MorA was found to belong to the D-isomer-specific 2-hydroxyacid dehydrogenase family. researchgate.netnih.gov It catalyzes the reduction of 4-methyl-2-oxopentanoate (MOA), a likely intermediate in the leucine synthesis pathway, to D-leucate. researchgate.netnih.gov The enzyme can use either NADPH or NADH as a cofactor but shows a distinct preference for NADPH. researchgate.netnih.gov

The impact of this enzyme on production yields was significant. An A. oryzae strain engineered to overexpress the morA gene demonstrated a remarkable increase in both leucate and ethyl leucate production compared to the wild-type strain. This was the first identification of a reductase responsible for producing D-leucate in fungi, highlighting its potential for enhancing the flavor profiles of fermented products like sake. researchgate.netnih.gov

| Product | Production Increase Factor (Overexpressing Strain vs. Wild-Type) |

|---|---|

| Leucate | 125-fold |

| Ethyl Leucate (in sake) | 6.3-fold |

Chemo-enzymatic and Full Enzymatic Biotransformation Processes towards Ethyl 2-hydroxy-4-methylvalerate

Both chemo-enzymatic and fully enzymatic strategies are being explored to synthesize ethyl 2-hydroxy-4-methylvalerate efficiently. These methods leverage the specificity of enzymes to overcome challenges found in traditional chemistry.

Chemo-enzymatic Synthesis: This approach combines chemical steps with enzymatic transformations to produce the target molecule. A key step in synthesizing chiral alcohols like ethyl 2-hydroxy-4-methylvalerate is the stereoselective reduction of a ketone precursor. While direct examples for ethyl 2-hydroxy-4-methylvalerate are specific, analogous processes for similar molecules demonstrate the strategy. For instance, a chemo-enzymatic route to D-pantothenic acid was developed using a ketoreductase (KRED) from an overexpressing recombinant E. coli strain. rsc.org This enzyme catalyzed the reduction of the precursor, ethyl 2'-ketopantothenate, to the desired chiral alcohol intermediate, ethyl (R)-pantothenate, with high yield and stereoselectivity. rsc.org Another general chemo-enzymatic method involves the conversion of halogenomethyl ketones into acetoxymethyl ketones, followed by enzyme-catalyzed ethanolysis to yield hydroxymethyl ketones, providing a mild, heavy-metal-free alternative to direct α-hydroxylation. rsc.org

Full Enzymatic Biotransformation: A full enzymatic process uses a cascade of enzymes or whole organisms to convert a starting material into a final product. The production of ethyl leucate during sake fermentation is a classic example of this. researchgate.netnih.gov The process involves two key microorganisms:

Aspergillus oryzae : This mold first synthesizes leucate (2-hydroxy-4-methylvaleric acid) from the amino acid leucine, utilizing enzymes such as the aforementioned MorA. researchgate.netnih.gov

Saccharomyces cerevisiae : This yeast then esterifies the leucate produced by the mold with ethanol, which is also generated during fermentation, to form ethyl 2-hydroxy-4-methylvalerate. researchgate.netnih.gov

This synergistic relationship between the two microorganisms creates a complete biotransformation pathway from a common amino acid to a valuable flavor ester.

Stereoselective Enzymatic Pathways for Ethyl 2-hydroxy-4-methylvalerate

Achieving high stereochemical purity is critical for flavor compounds, as different enantiomers can have distinct sensory properties. Enzymatic pathways are highly advantageous for their inherent stereoselectivity.

The 4-methyl-2-oxopentanoate reductase (MorA) from A. oryzae is a prime example of a stereoselective enzyme. It is specifically a D-isomer-specific 2-hydroxyacid dehydrogenase, meaning it preferentially produces D-leucate when reducing the prochiral ketone, 4-methyl-2-oxopentanoate. researchgate.netnih.gov This dictates the stereochemistry of the final ethyl leucate product in fermentation.

Furthermore, enzyme engineering and screening can yield biocatalysts with exceptionally high stereoselectivity. In a study on a related synthesis, structure-guided protein engineering of a ketoreductase resulted in a mutant enzyme with significantly enhanced activity and efficiency. rsc.org This engineered enzyme was used in a whole-cell biocatalyst system to reduce a ketone precursor, achieving the desired alcohol product in 86% isolated yield and with an enantiomeric excess (ee) of over 99%. rsc.org The biocatalytic process demonstrated a high space-time yield, showcasing the industrial potential of such stereoselective enzymatic pathways. rsc.org These examples underscore the power of biocatalysis to create specific enantiomers of chiral esters like ethyl 2-hydroxy-4-methylvalerate.

| Biocatalyst | Substrate | Product | Isolated Yield | Stereoselectivity |

|---|---|---|---|---|

| Engineered Ketoreductase (M3 mutant) in E. coli | Ethyl 2'-ketopantothenate (100 g/L) | Ethyl (R)-pantothenate | 86% | >99% ee |

Mechanistic and Enzymological Investigations of Ethyl 2 Hydroxy 4 Methylvalerate Biosynthesis and Metabolism

Enzymatic Pathways and Characterization of Key Enzymes for Ethyl 2-hydroxy-4-methylvalerate

The formation of ethyl 2-hydroxy-4-methylvalerate is a multi-step process involving specific enzymes that catalyze both the synthesis of its precursor acid and the final esterification step.

Characterization of 4-Methyl-2-oxopentanoate (B1228126) Reductase (MorA) in Biosynthesis

A pivotal enzyme in the synthesis of the precursor to ethyl 2-hydroxy-4-methylvalerate is 4-Methyl-2-oxopentanoate Reductase, designated as MorA. This enzyme was identified and characterized in the mold Aspergillus oryzae, a key microorganism in the production of Japanese sake. researchgate.net

MorA belongs to the D-isomer-specific 2-hydroxyacid dehydrogenase family. Its primary function is the reduction of 4-methyl-2-oxopentanoate (also known as α-ketoisocaproate), a likely intermediate in the leucine (B10760876) synthesis pathway, to produce D-2-hydroxy-4-methylvaleric acid (D-leucic acid). This reaction is dependent on the cofactors NADPH or NADH, with a preference for NADPH. The identification of the morA gene and its subsequent expression in host cells like E. coli and A. oryzae has confirmed its function. researchgate.net

Research has demonstrated the significant impact of this enzyme on the production of ethyl 2-hydroxy-4-methylvalerate. Strains of A. oryzae engineered to overexpress the morA gene showed a remarkable increase in the production of leucic acid. Consequently, during sake fermentation where Saccharomyces cerevisiae is also present, this leads to a significantly higher concentration of the final product, ethyl 2-hydroxy-4-methylvalerate (ethyl leucate). researchgate.net One study reported that an A. oryzae strain overexpressing morA produced 6.3 times more ethyl leucate in sake compared to the wild-type strain. researchgate.net This was the first identification of a reductase responsible for producing D-leucic acid in fungi. researchgate.net

Table 1: Characteristics of 4-Methyl-2-oxopentanoate Reductase (MorA)

| Property | Description | Source |

| Enzyme Name | 4-Methyl-2-oxopentanoate Reductase A (MorA) | researchgate.net |

| Enzyme Family | D-isomer-specific 2-hydroxyacid dehydrogenase | researchgate.net |

| Substrate | 4-Methyl-2-oxopentanoate (MOA) | researchgate.net |

| Product | D-2-hydroxy-4-methylvaleric acid (D-leucate) | researchgate.net |

| Cofactor | NADPH (preferred) or NADH | researchgate.net |

| Source Organism | Aspergillus oryzae | researchgate.net |

| Function | Catalyzes the synthesis of the acid precursor for ethyl 2-hydroxy-4-methylvalerate. | researchgate.net |

Role of Acetyl-CoA in Ester Formation Relevant to Ethyl 2-hydroxy-4-methylvalerate

In yeast, the synthesis of many flavor-active esters, particularly acetate (B1210297) esters and fatty acid ethyl esters, is fundamentally linked to the availability of acetyl-coenzyme A (acetyl-CoA). researchgate.netnih.gov Acetyl-CoA serves as the acyl donor in reactions catalyzed by a family of enzymes known as alcohol acetyltransferases (AATs). researchgate.netnih.govasm.org These enzymes facilitate the condensation of acetyl-CoA with an alcohol (like ethanol (B145695) or higher alcohols) to form the corresponding acetate ester. asm.orgnih.gov

The general pathway involves the conversion of sugars via glycolysis to pyruvate, which is then decarboxylated to form acetyl-CoA. researchgate.net This central metabolite is crucial not only for energy production in the TCA cycle but also for biosynthetic processes, including lipid and ester synthesis. nih.govasm.org The enzymes encoded by genes such as ATF1 and ATF2 in Saccharomyces cerevisiae are well-known for their role in producing important acetate esters like isoamyl acetate and ethyl acetate. researchgate.netasm.org

While the formation of ethyl 2-hydroxy-4-methylvalerate also involves an esterification reaction with ethanol, the specific enzymatic mechanism in yeast is less clear and appears to differ from the direct involvement of AATs that form acetate esters. The primary pathway involves the initial production of 2-hydroxy-4-methylvaleric acid by organisms like A. oryzae. researchgate.net Subsequently, S. cerevisiae catalyzes the esterification of this hydroxy acid with ethanol, which is abundantly present during fermentation. researchgate.netsakestreet.com While AATs are crucial for the synthesis of acetate esters by transferring an acetyl group from acetyl-CoA, the formation of ethyl 2-hydroxy-4-methylvalerate requires the joining of a larger acyl group (2-hydroxy-4-methylvaleryl) with ethanol. The enzymes responsible for this specific esterification of a hydroxy acid in yeast are not fully elucidated and may involve other types of esterases. nih.gov Furthermore, the concentration of this ester can increase during wine aging through non-enzymatic, chemical esterification. nih.gov

Lipase-mediated Hydrolysis and Esterification Mechanisms of Hydroxyesters

Lipases (EC 3.1.1.3) are a versatile class of enzymes that catalyze the hydrolysis of triglycerides in their natural, aqueous environment. nih.gov However, in non-aqueous or micro-aqueous media, they can catalyze the reverse reaction: esterification and transesterification. nih.govresearchgate.net This catalytic duality makes them highly valuable in organic synthesis, including the production and modification of esters like ethyl 2-hydroxy-4-methylvalerate.

The catalytic mechanism of most lipases relies on a catalytic triad (B1167595) of amino acids, typically consisting of serine, histidine, and aspartate or glutamate. stackexchange.com The process can be summarized as follows:

Enzyme Activation : The serine's hydroxyl group is activated by the histidine, which increases its nucleophilicity. stackexchange.com

Acyl-Enzyme Intermediate Formation : The activated serine attacks the carbonyl carbon of the substrate (an ester for hydrolysis, or a carboxylic acid for esterification), forming a tetrahedral intermediate. This intermediate then collapses, releasing the alcohol (in hydrolysis) or water (in esterification) and forming a stable acyl-enzyme complex. stackexchange.com

Deacylation : A nucleophile (water for hydrolysis, or an alcohol for esterification/transesterification) attacks the acyl-enzyme complex. This leads to the formation of a second tetrahedral intermediate, which then breaks down to release the product (a carboxylic acid or a new ester) and regenerate the free enzyme. stackexchange.com

This mechanism is particularly relevant for hydroxyesters, which possess both a hydroxyl group and an ester linkage (or a carboxylic acid group). Lipases can act on either functional group. For instance, lipase (B570770) from Candida cylindracea can catalyze both the esterification of the free hydroxyl group of a hydroxyester and the transesterification (via acidolysis) of the ester group itself. tum.de

Lipases often exhibit enantioselectivity, meaning they preferentially act on one enantiomer of a chiral molecule. This property is exploited in the kinetic resolution of racemic mixtures of chiral hydroxyesters to produce enantiomerically pure compounds. nih.govresearchgate.net For example, specific lipases can be used for the enantioselective hydrolysis of one ester enantiomer, leaving the other enantiomer unreacted and thus resolved. researchgate.net

Metabolic Pathways and Biological Roles of Ethyl 2-hydroxy-4-methylvalerate

The biosynthesis of ethyl 2-hydroxy-4-methylvalerate is integrated with central metabolic pathways, particularly amino acid and lipid metabolism, and its production is a key feature of the metabolism of certain industrially important microorganisms.

Link of Ethyl 2-hydroxy-4-methylvalerate to Lipid Metabolism

The synthesis of ethyl 2-hydroxy-4-methylvalerate and other substituted esters in Saccharomyces cerevisiae is closely linked to lipid metabolism. nih.gov While fatty acid ethyl esters (FAEEs) are formed from acyl-CoAs derived from fatty acid synthesis, the formation of substituted esters like ethyl 2-hydroxy-4-methylvalerate appears to be influenced by a different set of enzymes connected to lipid breakdown. nih.govnih.gov

Specifically, research has identified a crucial role for monoacylglycerol lipases (MAG lipases) in modulating the production of ethyl 2-hydroxy-4-methylvalerate. nih.gov In S. cerevisiae, two proteins, Mgl2p and Yju3p, have been characterized as mono-acyl glycerol (B35011) lipases. nih.gov These enzymes hydrolyze monoacylglycerols to release free fatty acids and glycerol. wikipedia.org

Functional genetics studies have shown that the inactivation of the genes encoding these lipases, particularly MGL2, has a significant impact on the biosynthesis of ethyl 2-hydroxy-4-methylvalerate (referred to as ethyl-leucate). nih.gov The deletion of MGL2 led to a notable decrease in the production of this compound, which was correlated with an increase in its precursor acid, 2-hydroxy-4-methylpentanoic acid. nih.gov This suggests that MAG lipase activity is involved in controlling the availability of precursors for the final esterification step. nih.gov The Yju3p protein, the functional orthologue of mammalian monoacylglycerol lipase, has been shown to be the primary enzyme for FAEE hydrolysis in yeast, highlighting the central role of these lipases in ester metabolism. researchgate.net This connection demonstrates that the pathway for this flavor compound is not isolated but is integrated with the broader network of lipid turnover and homeostasis within the yeast cell. scielo.brnih.gov

Biosynthesis of Ethyl 2-hydroxy-4-methylvalerate in Microorganisms (e.g., Aspergillus oryzae, Saccharomyces cerevisiae)

The production of ethyl 2-hydroxy-4-methylvalerate in fermented beverages like sake is a classic example of a synergistic metabolic interaction between two different microorganisms: the mold Aspergillus oryzae and the yeast Saccharomyces cerevisiae. researchgate.netsakestreet.comnih.gov

Aspergillus oryzae : The initial step takes place within A. oryzae, the koji mold used to break down rice starch into fermentable sugars. sakestreet.combrewsake.org As detailed in section 3.1.1, A. oryzae utilizes the enzyme 4-methyl-2-oxopentanoate reductase (MorA) to convert 4-methyl-2-oxopentanoate, a derivative of the amino acid leucine, into 2-hydroxy-4-methylvaleric acid (leucic acid). researchgate.net

Saccharomyces cerevisiae : The sake yeast, S. cerevisiae, then utilizes the leucic acid produced by the mold. During its fermentation of sugars to produce ethanol, the yeast also performs esterification reactions. sakestreet.comnih.gov It catalyzes the reaction between the leucic acid and the abundant ethanol in the fermentation mash, producing ethyl 2-hydroxy-4-methylvalerate. researchgate.net This ester contributes significantly to the characteristic fruity, ginjo-ko aroma of high-quality sake. nih.gov

A similar process occurs in winemaking, where S. cerevisiae is the primary fermentation organism. Hydroxylated ethyl esters, including ethyl 2-hydroxy-4-methylpentanoate (B1259815), are produced by yeast metabolism. nih.gov Their concentrations can increase during the aging of red wines, contributing to the complexity and enhancement of fruity notes. nih.gov

Table 2: Microbial Roles in Ethyl 2-hydroxy-4-methylvalerate Biosynthesis

| Microorganism | Role in Biosynthesis | Key Enzyme/Process | Product | Source |

| Aspergillus oryzae | Produces the acid precursor. | 4-Methyl-2-oxopentanoate Reductase (MorA) | 2-hydroxy-4-methylvaleric acid (Leucic acid) | researchgate.net |

| Saccharomyces cerevisiae | Esterifies the acid precursor with ethanol. | Esterification (Esterase/Chemical) | Ethyl 2-hydroxy-4-methylvalerate | researchgate.netnih.gov |

Regulation of Precursor Availability in Ethyl 2-hydroxy-4-methylvalerate Biosynthesis

The biosynthesis of Ethyl 2-hydroxy-4-methylvalerate is intrinsically linked to the availability of its primary precursor, L-leucine. The cellular concentration of L-leucine is tightly controlled through a complex network of regulatory mechanisms that govern its anabolic and catabolic pathways. These regulatory systems ensure a balanced supply of this essential amino acid, thereby influencing the production of its derivatives, including Ethyl 2-hydroxy-4-methylvalerate.

In various microorganisms, such as the yeast Saccharomyces cerevisiae and the fungus Aspergillus fumigatus, the biosynthesis of L-leucine is subject to stringent regulation at both the genetic and enzymatic levels. nih.govnih.gov A key control point in this pathway is the enzyme α-isopropylmalate synthase, which catalyzes the initial committed step in leucine-specific biosynthesis. nih.govnih.gov In S. cerevisiae, this enzyme is encoded by two related genes, LEU4 and LEU9. nih.gov The expression of these genes and the activity of the resulting enzyme are subject to feedback inhibition by the end-product, L-leucine. nih.govtandfonline.com This means that when L-leucine is abundant, it binds to α-isopropylmalate synthase, reducing its activity and thus downregulating its own production. nih.govtandfonline.com

Furthermore, the transcription of genes involved in the leucine biosynthetic pathway is controlled by transcriptional regulators. In S. cerevisiae, the transcription factor Leu3p plays a crucial role. nih.govnih.gov The activity of Leu3p is modulated by an intermediate in the pathway, α-isopropylmalate. When α-isopropylmalate is present, it activates Leu3p, leading to the increased expression of genes required for leucine synthesis. nih.govnih.gov

In the oleaginous fungus Mortierella alpina, the regulation of leucine biosynthesis shows some distinct features. While the biosynthetic genes for branched-chain amino acids (BCAAs) appear to be constitutively expressed, the enzymes themselves are under tight metabolic control. nih.gov The α-isopropylmalate synthase (LeuA1) in M. alpina is a key regulatory enzyme that is strongly inhibited by L-leucine and α-ketoisocaproate, a downstream product. nih.gov

The uptake of exogenous leucine is also a regulated process. In yeast, the rate of leucine uptake can be increased when it is the sole nitrogen source. nih.gov This transport system is also subject to feedback inhibition by intracellular leucine and other amino acids. nih.gov The degradation of leucine, part of the Ehrlich pathway, leads to the formation of fusel alcohols, which are important flavor and aroma compounds. ymdb.ca The enzymes involved in this catabolic pathway are also regulated depending on the available carbon and nitrogen sources and the growth stage of the microorganism. ymdb.ca

The following table summarizes the key genes and enzymes involved in the regulation of leucine biosynthesis, a direct precursor to Ethyl 2-hydroxy-4-methylvalerate.

| Gene | Enzyme | Organism | Regulatory Mechanism |

| LEU4, LEU9 | α-isopropylmalate synthase | Saccharomyces cerevisiae | Feedback inhibition by L-leucine; Transcriptional regulation by Leu3p. nih.govtandfonline.com |

| LEU1 | Isopropylmalate isomerase | S. cerevisiae | Transcriptional regulation by Leu3p. nih.gov |

| LEU2 | β-isopropylmalate dehydrogenase | S. cerevisiae | Transcriptional regulation by Leu3p. nih.gov |

| LeuA1 | α-isopropylmalate synthase | Mortierella alpina | Allosteric feedback inhibition by L-leucine and α-ketoisocaproate. nih.gov |

| LeuB | Transcription factor | Aspergillus fumigatus | Post-translational activation by α-isopropylmalate. nih.gov |

Metabolic Footprinting Studies involving Ethyl 2-hydroxy-4-methylvalerate Precursors

Metabolic footprinting is a powerful technique used to analyze the extracellular metabolites of a biological system, providing a snapshot of the metabolic state of the organism. While direct metabolic footprinting studies specifically targeting Ethyl 2-hydroxy-4-methylvalerate are not extensively documented, research on the metabolic profiling of its primary precursor, L-leucine, and related flavor compounds offers significant insights. These studies help to understand how the availability and metabolism of precursors influence the production of a wide range of compounds, including esters like Ethyl 2-hydroxy-4-methylvalerate.

In the context of fermentation, particularly in wine and beer production, the amino acid composition of the medium is a critical factor influencing the final aroma profile. researchgate.net Studies on Saccharomyces cerevisiae have shown that the addition of specific amino acids, such as L-leucine, to the fermentation medium can significantly alter the metabolic footprint of the yeast. mdpi.comnih.gov For instance, supplementing a simulated juice system with L-leucine was found to increase the production of isoamyl acetate, a compound structurally related to the precursors of Ethyl 2-hydroxy-4-methylvalerate. nih.gov This demonstrates that the metabolic flux through the leucine degradation pathway can be modulated by precursor availability, leading to changes in the production of various flavor-active esters.

Correlation analyses in these studies have revealed significant relationships between the concentrations of precursor amino acids and the resulting aroma compounds. nih.gov For example, a positive correlation has been observed between the initial L-leucine concentration and the final concentration of isoamyl alcohol, the direct precursor to isoamyl acetate. mdpi.com Such studies, while not directly measuring Ethyl 2-hydroxy-4-methylvalerate, provide a model for how its formation is likely influenced by the metabolic state of the cell with respect to leucine metabolism.

Metabolic footprinting approaches often utilize techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to identify and quantify a broad range of extracellular metabolites. These analyses can reveal not only the direct precursors but also a host of other metabolites whose concentrations change in response to altered metabolic conditions.

The table below presents a conceptual framework for how metabolic footprinting could be applied to understand the biosynthesis of Ethyl 2-hydroxy-4-methylvalerate, based on existing studies of related compounds.

| Precursor Analyte | Analytical Technique | Observed Metabolic Change with Increased Precursor | Implication for Ethyl 2-hydroxy-4-methylvalerate Biosynthesis |

| L-leucine | LC-MS | Increased intracellular and extracellular levels of leucine and its catabolites (e.g., α-ketoisocaproate, isoamyl alcohol). mdpi.comnih.gov | Enhanced availability of direct precursors for enzymatic conversion to Ethyl 2-hydroxy-4-methylvalerate. |

| α-Ketoisocaproate | GC-MS (after derivatization), LC-MS | Increased formation of downstream products like isoamyl alcohol and corresponding esters. | Direct precursor that can be reduced to 2-hydroxy-4-methylvalerate and subsequently esterified. |

| Isoamyl alcohol | GC-MS | Increased production of acetate esters like isoamyl acetate. nih.gov | Indicates an active Ehrlich pathway, which provides the carbon skeleton for Ethyl 2-hydroxy-4-methylvalerate. |

| Other branched-chain amino acids (Valine, Isoleucine) | LC-MS | Potential competitive inhibition of leucine transport and metabolism, altering the overall BCAA metabolic footprint. nih.gov | The balance of BCAAs can influence the precursor pool available for Ethyl 2-hydroxy-4-methylvalerate synthesis. |

These metabolic footprinting studies, by elucidating the complex interplay between precursor availability and the production of flavor compounds, provide a valuable framework for understanding and potentially manipulating the biosynthesis of Ethyl 2-hydroxy-4-methylvalerate in various biotechnological applications.

Chirality, Stereochemistry, and Enantioselective Research on Ethyl 2 Hydroxy 4 Methylvalerate

Enantiomeric Forms and their Significance in Ethyl 2-hydroxy-4-methylvalerate ((R) and (S) Enantiomers)

Ethyl 2-hydroxy-4-methylvalerate exists as two enantiomers: (R)-(+)-ethyl leucate and (S)-(-)-ethyl leucate. nih.govchemspider.com The significance of these enantiomeric forms lies primarily in their different olfactory properties and their natural distribution. For instance, in the context of wine, the enantiomeric composition of ethyl 2-hydroxy-4-methylvalerate can vary significantly. White wines typically contain only the (R)-enantiomer, whereas red wines feature both, with the (R)-form being predominant, especially in younger wines. nih.gov The R/S ratio in red wine is approximately 95:5. nih.gov This differential distribution suggests that the formation pathways and stability of the enantiomers are influenced by the winemaking and aging processes.

| Property | (R)-ethyl 2-hydroxy-4-methylvalerate | (S)-ethyl 2-hydroxy-4-methylvalerate | Racemic Ethyl 2-hydroxy-4-methylvalerate |

| Synonym | (R)-(+)-Ethyl Leucate | (S)-(-)-Ethyl Leucate | Ethyl DL-Leucate |

| CAS Number | 60856-83-9 nih.gov | 60856-85-1 thegoodscentscompany.com | 10348-47-7 nist.gov |

| Molecular Formula | C₈H₁₆O₃ nih.gov | C₈H₁₆O₃ | C₈H₁₆O₃ nist.gov |

| Molecular Weight | 160.21 g/mol nih.gov | 160.21 g/mol | 160.21 g/mol nist.gov |

Enantioselective Synthetic Routes and Resolution Techniques for Ethyl 2-hydroxy-4-methylvalerate

The preparation of enantiomerically pure forms of ethyl 2-hydroxy-4-methylvalerate is crucial for studying their specific properties. Enantioselective synthesis aims to produce a single enantiomer directly. One common approach involves the asymmetric reduction of the corresponding keto-ester, ethyl 4-methyl-2-oxovalerate, using chiral catalysts or biocatalysts such as enzymes.

Kinetic resolution is another widely used technique to separate a racemic mixture. This can be achieved by employing enzymes, such as lipases, that selectively catalyze the reaction of one enantiomer, allowing for the separation of the unreacted enantiomer. Chiral chromatography, utilizing a chiral stationary phase, is also a powerful analytical and preparative method for separating the (R) and (S) enantiomers. For example, chiral gas chromatography with a γ-cyclodextrin phase has been successfully used to assay the enantiomers of ethyl 2-hydroxy-4-methylvalerate in wine. nih.gov

Chiral Recognition and Differentiation of Ethyl 2-hydroxy-4-methylvalerate Enantiomers in Biological Systems

Biological systems, being inherently chiral, often exhibit a high degree of stereospecificity in their interactions with enantiomeric compounds. This is particularly evident in the context of olfaction. The olfactory receptors in the nose can differentiate between the (R) and (S) enantiomers of ethyl 2-hydroxy-4-methylvalerate, leading to different odor perceptions and thresholds.

Research has shown that the olfactory threshold for (S)-ethyl 2-hydroxy-4-methylvalerate (55 μg/L in a hydroalcoholic solution) is significantly lower than that of the (R)-enantiomer (126 μg/L). nih.gov This indicates that the human olfactory system is more sensitive to the (S)-form. This differentiation is a clear example of chiral recognition at the molecular level, where the specific three-dimensional arrangement of atoms in each enantiomer results in a different level of interaction with the olfactory receptors.

Stereochemical Impact of Ethyl 2-hydroxy-4-methylvalerate Enantiomers on Biological and Sensory Activities

The stereochemistry of ethyl 2-hydroxy-4-methylvalerate has a profound impact on its sensory properties, particularly its contribution to the aroma of wine. While both enantiomers are described as having fruity notes, their olfactory thresholds differ, as mentioned previously. nih.govthegoodscentscompany.com

| Enantiomeric Form/Mixture | Olfactory Threshold (in hydroalcoholic solution) | Sensory Contribution |

| (R)-ethyl 2-hydroxy-4-methylvalerate | 126 μg/L nih.gov | Enhances fruity character nih.gov |

| (S)-ethyl 2-hydroxy-4-methylvalerate | 55 μg/L nih.gov | Enhances fruity character nih.gov |

| (R/S) Mixture (95:5) | 51 μg/L nih.gov | Synergistic enhancement of fruity character nih.gov |

Applications of Ethyl 2 Hydroxy 4 Methylvalerate in Advanced Organic Synthesis

Ethyl 2-hydroxy-4-methylvalerate as a Chiral Building Block

In organic synthesis, a chiral building block is a molecule that possesses one or more stereocenters and is used as a starting material to construct larger, more complex chiral molecules. Ethyl 2-hydroxy-4-methylvalerate fits this description perfectly due to the presence of a chiral carbon atom at the C2 position, the carbon bearing the hydroxyl group. This stereocenter means the molecule can exist as two non-superimposable mirror images, or enantiomers: (R)-ethyl 2-hydroxy-4-methylvalerate and (S)-ethyl 2-hydroxy-4-methylvalerate. nih.govnih.gov

The utility of Ethyl 2-hydroxy-4-methylvalerate as a chiral building block lies in its ability to introduce a specific, predefined stereochemistry into a target molecule. sigmaaldrich.com Synthetic chemists can choose the desired enantiomer, such as (2R)-ethyl 2-hydroxy-4-methylvalerate, to ensure that the subsequent synthetic steps proceed with a high degree of stereocontrol, ultimately leading to the desired stereoisomer of the final product. nih.gov This is of paramount importance in fields like medicinal chemistry, where the biological activity of a molecule can be highly dependent on its stereochemistry. Companies specializing in research chemicals and biochemicals often supply such chiral compounds for use in drug discovery and development. thegoodscentscompany.com

Role of Ethyl 2-hydroxy-4-methylvalerate in Asymmetric Synthesis

Asymmetric synthesis refers to the chemical synthesis that preferentially produces one enantiomer or diastereomer over another. The use of chiral building blocks like Ethyl 2-hydroxy-4-methylvalerate is a fundamental strategy in this field. By starting with an enantiomerically pure form of the molecule, chemists can transfer its chirality to new stereocenters formed during a reaction.

The role of Ethyl 2-hydroxy-4-methylvalerate in asymmetric synthesis is to serve as a chiral precursor. For instance, the existing stereocenter at C2 can influence the stereochemical outcome of reactions at adjacent atoms. The hydroxyl and ester groups can be chemically transformed, and the stereochemistry at C2 can direct the approach of reagents, leading to the selective formation of one stereoisomer. This approach is a powerful tool for creating optically active products without the need for chiral catalysts or resolving agents in later stages, a process often referred to as chiral synthesis and resolution. thegoodscentscompany.com

Utilization of Ethyl 2-hydroxy-4-methylvalerate as an Intermediate in Pharmaceutical and Agrochemical Synthesis

An intermediate is a molecule that is formed from reactants and reacts further to give the final products of a chemical reaction. Ethyl 2-hydroxy-4-methylvalerate is widely recognized as a versatile intermediate in the synthesis of various organic compounds, particularly for the pharmaceutical and agrochemical industries. chemicalbook.comchemicalbook.commedchemexpress.com

Its bifunctional nature—possessing both a hydroxyl group and an ester group—allows it to undergo a wide range of chemical transformations. These functional groups serve as handles for chemists to build upon, adding complexity and tailoring the molecule's structure to achieve a desired biological activity. While specific drug or pesticide molecules derived from this intermediate are proprietary to their manufacturers, its structural motif is valuable for creating compounds with specific therapeutic or crop-protective properties. medchemexpress.com Its application as an intermediate underscores its importance in the supply chain for life science research and commercial product development. thegoodscentscompany.commedchemexpress.com

Derivatization and Functionalization Strategies for Ethyl 2-hydroxy-4-methylvalerate to Yield Novel Compounds

Derivatization and functionalization are processes where a compound is chemically modified to produce a new compound with different properties. The chemical reactivity of Ethyl 2-hydroxy-4-methylvalerate is centered around its two primary functional groups: the secondary hydroxyl (-OH) group and the ethyl ester (-COOEt) group. These sites allow for a variety of transformations to yield novel compounds. nih.gov

Key Derivatization Strategies:

Reactions at the Hydroxyl Group:

Oxidation: The secondary alcohol can be oxidized to a ketone, yielding ethyl 2-oxo-4-methylvalerate.

Acylation/Esterification: The hydroxyl group can react with acyl chlorides or anhydrides to form a new ester linkage.

Etherification: Reaction with alkyl halides under basic conditions can form an ether.

Reactions at the Ester Group:

Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield 2-hydroxy-4-methylvaleric acid (Leucic acid). chemicalbook.com

Reduction: The ester can be reduced using strong reducing agents like lithium aluminum hydride to produce a diol, 4-methyl-1,2-pentanediol.

Aminolysis: Reaction with amines can convert the ester into an amide, forming N-substituted 2-hydroxy-4-methylvaleramides.

These strategies allow chemists to use Ethyl 2-hydroxy-4-methylvalerate as a scaffold, systematically modifying its structure to explore new chemical space and develop novel molecules for various applications.

Table 2: Potential Derivatization Reactions

| Functional Group | Reaction Type | Potential Product |

|---|---|---|

| Hydroxyl (-OH) | Oxidation | Ethyl 2-oxo-4-methylvalerate |

| Hydroxyl (-OH) | Acylation | Diester derivatives |

| Ester (-COOEt) | Hydrolysis | 2-hydroxy-4-methylvaleric acid |

| Ester (-COOEt) | Reduction | 4-methyl-1,2-pentanediol |

Analytical Methodologies and Advanced Spectroscopic Characterization of Ethyl 2 Hydroxy 4 Methylvalerate

Chromatographic Techniques for Identification and Quantification of Ethyl 2-hydroxy-4-methylvalerate

Chromatographic methods provide the foundation for separating and quantifying ethyl 2-hydroxy-4-methylvalerate from complex matrices. These techniques leverage the compound's physicochemical properties to achieve high-resolution separation and sensitive detection.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Ethyl 2-hydroxy-4-methylvalerate Profiling

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like ethyl 2-hydroxy-4-methylvalerate. semanticscholar.org In this method, the compound is first vaporized and separated from other components in a gaseous mobile phase as it passes through a capillary column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a chemical fingerprint for identification. semanticscholar.orgnih.gov

Tandem mass spectrometry (GC-MS/MS) enhances the selectivity and sensitivity of the analysis. researchgate.net This technique involves multiple stages of mass analysis, allowing for the isolation of a specific parent ion of ethyl 2-hydroxy-4-methylvalerate and the subsequent fragmentation and detection of its characteristic daughter ions. This targeted approach is particularly valuable for quantifying the compound in complex samples, such as wine, where it has been identified as a key contributor to "fresh blackberry" aroma. nih.govresearchgate.net In such studies, the average concentration of ethyl 2-hydroxy-4-methylvalerate has been found to be around 400 μg/L. nih.govresearchgate.netnih.gov

Key GC-MS Data for Ethyl 2-hydroxy-4-methylvalerate:

| Parameter | Value |

|---|---|

| Top Peak (m/z) | 69 |

| 2nd Highest Peak (m/z) | 87 |

| Library | Main library |

| NIST Number | 193667 |

Source: nih.gov

Comprehensive Two-Dimensional Gas Chromatography Coupled with Time-of-Flight Mass Spectrometry (GC×GC-TOF-MS) in Volatile Metabolomics

For exceptionally complex volatile samples, comprehensive two-dimensional gas chromatography (GC×GC) offers a significant enhancement in separation power. copernicus.org This technique utilizes two columns with different stationary phases, providing a more thorough separation of co-eluting compounds. copernicus.org When coupled with a time-of-flight mass spectrometer (TOF-MS), which offers high-speed data acquisition, GC×GC-TOF-MS becomes a powerful tool for untargeted metabolomics and the detailed profiling of volatile compounds. nih.govembrapa.br

The application of GC×GC-TOF-MS has been instrumental in the analysis of wine volatiles, enabling the identification of over a thousand compounds in some cases. mdpi.com This level of detail is crucial for understanding the intricate chemical composition that contributes to a wine's aroma. The enhanced separation prevents misidentification that can occur with traditional one-dimensional GC due to peak overlap. embrapa.br For instance, in Chardonnay wine analysis, 42 compounds that co-eluted in the first dimension were successfully separated in the second, highlighting the superior performance of this technique. embrapa.br

Chiral Gas Chromatography (GC with γ-cyclodextrin phase) for Enantiomeric Distribution Analysis

Ethyl 2-hydroxy-4-methylvalerate exists as two enantiomers, (R) and (S) forms, which can possess distinct sensory properties. nih.govacs.org Chiral gas chromatography is the designated method for separating and quantifying these enantiomers. This is typically achieved using a capillary column coated with a chiral stationary phase, such as a derivative of cyclodextrin (B1172386) (e.g., γ-cyclodextrin). nih.govacs.orgacs.org

Enantiomeric Properties of Ethyl 2-hydroxy-4-methylvalerate:

| Enantiomer | Olfactory Threshold (in hydroalcoholic solution) |

|---|---|

| (R)-ethyl 2-hydroxy-4-methylpentanoate (B1259815) | 126 μg/L |

| (S)-ethyl 2-hydroxy-4-methylpentanoate | 55 μg/L |

| Mixture (95:5 R/S) | 51 μg/L |

High-Performance Liquid Chromatography (HPLC) for Aromatic Fractionation

While GC is the primary tool for analyzing volatile compounds, high-performance liquid chromatography (HPLC) plays a crucial role in the preliminary fractionation of complex extracts. In the context of wine analysis, HPLC with a C18 column can be used to separate a crude extract into fractions based on polarity. nih.gov These fractions can then be subjected to further analysis by GC-O and GC-MS to identify the compounds responsible for specific aromas. This approach was instrumental in first identifying ethyl 2-hydroxy-4-methylvalerate in fractions associated with blackberry aromas. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Leucate Detection

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique that can also be applied to the analysis of ethyl 2-hydroxy-4-methylvalerate, often referred to as ethyl leucate. nih.gov This method is particularly useful for analyzing compounds in liquid samples without the need for derivatization, which is often required for GC analysis. The use of a gradient separation with two mobile phases allows for the effective elution and subsequent mass spectrometric detection of the target analyte. nih.gov

Advanced Spectroscopic Techniques for Structural Elucidation of Ethyl 2-hydroxy-4-methylvalerate

Beyond chromatographic separation, spectroscopic techniques are indispensable for the definitive structural elucidation of ethyl 2-hydroxy-4-methylvalerate.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule. semanticscholar.org Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule, allowing for the confirmation of its connectivity and stereochemistry. nih.gov

Infrared (IR) spectroscopy complements NMR by identifying the functional groups present in the molecule. The IR spectrum of ethyl 2-hydroxy-4-methylvalerate will show characteristic absorption bands for the hydroxyl (-OH) group, the ester carbonyl (C=O) group, and the C-O single bonds. nih.gov

Spectroscopic Data for Ethyl 2-hydroxy-4-methylvalerate:

| Technique | Key Features |

|---|---|

| ¹H NMR | Provides information on the chemical shift and coupling of protons. |

| ¹³C NMR | Shows the number and chemical environment of carbon atoms. |

| FTIR | Reveals the presence of functional groups through vibrational frequencies. |

Source: nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including ethyl 2-hydroxy-4-methylvalerate. Both ¹H-NMR and ¹³C-NMR provide detailed information about the carbon-hydrogen framework of the molecule.

¹H-NMR Spectroscopy

The ¹H-NMR spectrum of ethyl 2-hydroxy-4-methylvalerate exhibits characteristic signals corresponding to each proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.

Ethyl Group Protons: The ethyl ester moiety gives rise to a triplet corresponding to the methyl protons (-CH₃) and a quartet for the methylene (B1212753) protons (-OCH₂-).

Protons on the Pentanoate Backbone: The proton attached to the carbon bearing the hydroxyl group (C2) appears as a distinct signal. The chemical shift of this proton is sensitive to the solvent and concentration due to hydrogen bonding. The adjacent methylene protons (C3) and the methine proton (C4) show complex splitting patterns due to coupling with neighboring protons. The two methyl groups attached to C4 are diastereotopic and may exhibit slightly different chemical shifts, appearing as two distinct doublets.

¹³C-NMR Spectroscopy

The ¹³C-NMR spectrum provides information on the number and types of carbon atoms in the molecule.

Carbonyl Carbon: The ester carbonyl carbon (C=O) typically resonates at the downfield region of the spectrum.

Carbons of the Ethyl Group: The methylene carbon (-OCH₂-) and the methyl carbon (-CH₃) of the ethyl group show distinct signals.

Carbons of the Pentanoate Backbone: The carbon atom bonded to the hydroxyl group (C2) appears at a characteristic chemical shift. The other carbons of the pentanoate chain (C3, C4, and the two methyl carbons at C4) can also be assigned based on their chemical shifts and by using advanced NMR techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Interactive Data Table: Predicted NMR Data for Ethyl 2-hydroxy-4-methylvalerate

| Atom | ¹H-NMR Predicted Shift (ppm) | ¹³C-NMR Predicted Shift (ppm) |

| Ethyl -CH₃ | Triplet | ~14 |

| Ethyl -OCH₂- | Quartet | ~61 |

| C2-H | Multiplet | - |

| C2 | - | ~70 |

| C3-H₂ | Multiplet | ~40 |

| C4-H | Multiplet | ~25 |

| C4-(CH₃)₂ | Doublet | ~22, ~23 |

| C=O | - | ~175 |

Note: Predicted chemical shifts are approximate and can vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Metabolite and Product Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. When coupled with gas chromatography (GC-MS), it allows for the separation and identification of volatile compounds like ethyl 2-hydroxy-4-methylvalerate from complex mixtures. nih.gov

The electron ionization (EI) mass spectrum of ethyl 2-hydroxy-4-methylvalerate shows a molecular ion peak ([M]⁺) corresponding to its molecular weight (160.21 g/mol ). nih.gov However, the molecular ion peak may be of low intensity due to the facile fragmentation of the molecule. The fragmentation pattern is characteristic of an ethyl ester of a hydroxy acid.

Key Fragmentation Pathways:

Loss of an ethyl group (-CH₂CH₃): This results in a fragment ion at m/z [M-29]⁺.

Loss of an ethoxy group (-OCH₂CH₃): This leads to a fragment at m/z [M-45]⁺.

McLafferty Rearrangement: This is a common fragmentation pathway for esters and can lead to the formation of a radical cation.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the hydroxyl group is also a prominent fragmentation pathway.

Interactive Data Table: Major Mass Fragments of Ethyl 2-hydroxy-4-methylvalerate

| m/z | Proposed Fragment Identity | Significance |

| 87 | [M - C₄H₉O]⁺ | Loss of the isobutyl group and a hydroxyl radical |

| 69 | [C₅H₉]⁺ | Isobutyl cation |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

Source: NIST Mass Spectrometry Data Center. nih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of ethyl 2-hydroxy-4-methylvalerate displays characteristic absorption bands that confirm the presence of its key functional groups.

O-H Stretching: A broad absorption band is observed in the region of 3200-3600 cm⁻¹, which is characteristic of the hydroxyl (-OH) group and is broadened due to hydrogen bonding.

C-H Stretching: Absorption bands in the region of 2850-3000 cm⁻¹ correspond to the stretching vibrations of the C-H bonds in the alkyl groups.

C=O Stretching: A strong, sharp absorption band is present around 1735-1750 cm⁻¹, which is indicative of the carbonyl group (C=O) of the ester.

C-O Stretching: The C-O stretching vibrations of the ester and the alcohol functionalities appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands for Ethyl 2-hydroxy-4-methylvalerate

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| Hydroxyl (-OH) | 3200-3600 (broad) |

| Carbonyl (C=O) | 1735-1750 (strong, sharp) |

| C-H (Alkyl) | 2850-3000 |

| C-O (Ester and Alcohol) | 1000-1300 |

Source: SpectraBase. nih.gov

Method Development and Validation for Analysis of Ethyl 2-hydroxy-4-methylvalerate in Complex Matrices

The analysis of ethyl 2-hydroxy-4-methylvalerate in complex matrices, such as wine, requires robust and validated analytical methods to ensure accuracy and reliability. acs.orgnih.gov Given the chiral nature of this compound, enantioselective methods are often necessary to differentiate between its (R) and (S) enantiomers, which may have different sensory properties and origins. acs.orgnih.gov

Chiral Gas Chromatography (GC)

A common technique for the enantioselective analysis of ethyl 2-hydroxy-4-methylvalerate is chiral gas chromatography. acs.orgnih.gov This method utilizes a chiral stationary phase, often based on cyclodextrins, which interacts differently with the two enantiomers, allowing for their separation. acs.orggcms.cz

Method Development Considerations:

Column Selection: The choice of the chiral stationary phase is critical for achieving enantiomeric separation. For instance, a γ-cyclodextrin phase has been successfully used for the analysis of ethyl 2-hydroxy-4-methylvalerate enantiomers in wine. acs.orgnih.gov

Temperature Programming: Optimization of the oven temperature program is essential to achieve good resolution of the enantiomers while maintaining reasonable analysis times.

Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., hydrogen or helium) influences the separation efficiency.

Sample Preparation: For complex matrices like wine, a sample preparation step is usually required to extract and concentrate the analyte of interest and remove interfering compounds. This may involve liquid-liquid extraction or solid-phase extraction (SPE).

Method Validation Parameters:

A developed analytical method must be validated to demonstrate its suitability for its intended purpose. Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in a given range.

Accuracy: The closeness of the measured value to the true value. This is often assessed by analyzing spiked samples.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. For instance, the olfactory threshold of R-ethyl 2-hydroxy-4-methylpentanoate is reported to be 126 μg/L and the S form is 55 μg/L in a hydroalcoholic solution. nih.gov

Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. In the context of chiral analysis, this refers to the baseline separation of the enantiomers.

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Research on wine has shown that the enantiomeric distribution of ethyl 2-hydroxy-4-methylvalerate can vary, with white wines typically containing only the (R)-enantiomer, while red wines may contain both. acs.orgnih.gov The development and validation of chiral GC methods have been instrumental in revealing these distributions and understanding their impact on the final product's aroma profile. acs.orgnih.gov

Bioactivity and Sensory Research on Ethyl 2 Hydroxy 4 Methylvalerate

Role of Ethyl 2-hydroxy-4-methylvalerate as a Biochemical Reagent for Life Science Research

Ethyl 2-hydroxy-4-methylpentanoate (B1259815) is recognized as a biochemical reagent utilized as a biological material or organic compound in life science-related research. chemsrc.commedchemexpress.com Its applications extend to its use as an intermediate in the synthesis of various organic compounds, which include pharmaceuticals and agrochemicals. medchemexpress.commedchemexpress.comchemicalbook.com The compound's distinct chemical properties also make it a valuable ingredient in the production of cosmetics and personal care products. medchemexpress.commedchemexpress.comchemicalbook.com

Contribution of Ethyl 2-hydroxy-4-methylvalerate to Aroma Profiles in Fermented Products

Research has revealed distinct olfactory characteristics for the enantiomers of ethyl 2-hydroxy-4-methylpentanoate. Analyses of commercial wines have shown that white wines generally contain only the (R)-enantiomer, while red wines contain both the (R) and (S) forms. nih.govacs.orgacs.org In red wines, the typical enantiomeric ratio of R/S is approximately 95:5. researchgate.netnih.govacs.org The highest concentrations of the (S)-form are often found in older wine samples. nih.govacs.org

The two enantiomers possess similar aromatic characteristics but different olfactory thresholds. nih.govacs.org In a hydroalcoholic solution, the olfactory threshold for (R)-ethyl 2-hydroxy-4-methylpentanoate is 126 μg/L, which is nearly double that of the (S)-form at 55 μg/L. researchgate.netnih.govacs.orgacs.orgacs.org A mixture of the two enantiomers (in a 95:5 R/S ratio) has an even lower olfactory threshold of 51 μg/L, which suggests a synergistic effect where the presence of both forms enhances their perception. researchgate.netnih.govacs.orgacs.orgacs.org In dearomatized red wine, the perception threshold was determined to be 900 μg/L, while in a model wine solution, it was 300 μg/L. researchgate.netnih.gov

Table 1: Olfactory Thresholds of Ethyl 2-hydroxy-4-methylvalerate Enantiomers

| Compound | Matrix | Olfactory Threshold (μg/L) |

|---|---|---|

| (R)-ethyl 2-hydroxy-4-methylpentanoate | Hydroalcoholic Solution | 126 researchgate.netnih.govacs.orgacs.orgacs.org |

| (S)-ethyl 2-hydroxy-4-methylpentanoate | Hydroalcoholic Solution | 55 researchgate.netnih.govacs.orgacs.orgacs.org |

| Mixture (R/S, 95:5) | Hydroalcoholic Solution | 51 researchgate.netnih.govacs.orgacs.orgacs.org |

| Ethyl 2-hydroxy-4-methylpentanoate | Dearomatized Red Wine | 900 researchgate.netnih.gov |

| Ethyl 2-hydroxy-4-methylpentanoate | Model Wine Solution | 300 researchgate.netnih.gov |

Ethyl 2-hydroxy-4-methylpentanoate contributes to the fruity character of wine not just directly but also through synergistic interactions with other volatile compounds. researchgate.net Even at concentrations below its individual detection threshold, it can enhance the perception of fruity aromas like "blackberry" and "fresh fruit". researchgate.net Sensory analysis has demonstrated that this ester has an aroma-enhancing effect. acs.orgacs.org

Table 2: Synergistic Effect on Fruity Aroma Perception

| Supplement to Hydroalcoholic Solution | Enhancement of Fruity Perception (Times Lower Concentration) |

|---|---|

| (R)-ethyl 2-hydroxy-4-methylpentanoate | 2.2 researchgate.netnih.govacs.orgacs.orgresearchgate.net |

| (S)-ethyl 2-hydroxy-4-methylpentanoate | 4.5 researchgate.netnih.govacs.orgacs.orgresearchgate.net |

| Mixture (R/S, 95:5) | 2.5 researchgate.netnih.govacs.orgacs.orgresearchgate.net |

In other fermented products, esters related to ethyl 2-hydroxy-4-methylpentanoate contribute significantly to the aroma profile. In a study of an ancient Chinese rice wine, Xijiao Huojiu, ethyl 2-hydroxy-4-methylpentanoate was identified as one of several esters contributing to the beverage's characteristic fruity and floral aromas. nih.gov Its presence, along with other esters like ethyl l-lactate (B1674914) and ethyl 2-methylbutyrate, was considered critical in developing the dominant fruity and floral notes of the wine. nih.gov

While research on its direct presence in vinegar is limited, a related compound, methyl 2-hydroxy-4-methylvalerate, has been identified as a dominant volatile compound in Zhenjiang aromatic vinegar. medchemexpress.com This methyl ester is used in studies charting the flavor biosynthesis networks of the vinegar microbiota. medchemexpress.com In sake, other esters like ethyl caproate and isoamyl acetate (B1210297) are known to be the main drivers of the characteristic fruity "ginjo" aroma. researchgate.net

Metabolomics Studies of Ethyl 2-hydroxy-4-methylvalerate in Biological Systems

Untargeted metabolomics has been employed to characterize the aroma composition of complex beverages like Chinese rice wine. In a study of Xijiao Huojiu, which undergoes a biological-ageing-like process, ethyl 2-hydroxy-4-methylpentanoate was identified as a key compound contributing to the distinct sensory profiles. nih.gov The research compared samples with different aging times, noting that those with shorter cellar times exhibited strong fruity and floral aromas, to which this ester contributes. nih.gov Furthermore, the related compound methyl 2-hydroxy-4-methylvalerate is utilized in metabolomics research to map the flavor biosynthesis networks within vinegar microbiota, demonstrating the role of these compounds in understanding microbial metabolic pathways in fermented foods. medchemexpress.com

Application of Targeted and Untargeted Metabolomics Approaches

Metabolomics, the large-scale study of small molecules or metabolites within a biological system, provides a powerful lens to understand cellular processes. This field is broadly divided into two strategies: untargeted and targeted metabolomics, each offering distinct advantages for investigating the roles of specific compounds like Ethyl 2-hydroxy-4-methylvalerate. nih.gov

Untargeted metabolomics aims for the comprehensive and global analysis of all measurable metabolites in a sample, including those that are chemically unknown. nih.gov This hypothesis-generating approach is instrumental in discovering novel biomarkers or identifying unexpected metabolic shifts. creative-proteomics.com For instance, in a study analyzing the metabolic products of an engineered microorganism, an untargeted approach could reveal the presence of (R)-2-hydroxy-4-methylvalerate as a derivative of an endogenous amino acid, leucine (B10760876). nih.gov This discovery would be the first step in identifying the metabolic pathway responsible for its production. creative-proteomics.com

Targeted metabolomics, in contrast, is a hypothesis-driven approach focused on the precise measurement of a predefined set of chemically characterized and biochemically annotated metabolites. nih.gov This method offers high sensitivity and specificity, making it ideal for validating findings from untargeted studies or for quantifying the flux through a specific metabolic pathway. creative-proteomics.com Following the discovery of (R)-2-hydroxy-4-methylvalerate in an untargeted screen, a targeted method could be developed to accurately quantify its production when the organism is fed specific substrates, such as leucine. This allows researchers to understand the efficiency of the conversion and the factors that may influence it.

The selection between these two methodologies is contingent on the research objectives. Often, they are used in a complementary fashion to first discover and then precisely quantify metabolites of interest. frontiersin.org

Table 1: Comparison of Metabolomics Approaches in the Study of Ethyl 2-hydroxy-4-methylvalerate

| Feature | Untargeted Metabolomics | Targeted Metabolomics |

|---|---|---|

| Scope | Global, comprehensive analysis of all measurable metabolites. | Measurement of a defined group of known metabolites. metwarebio.com |

| Goal | Hypothesis generation, discovery of novel compounds. creative-proteomics.com | Hypothesis testing, absolute or relative quantification. |

| Selectivity | Lower, captures a broad range of molecules. | High, focuses only on specific metabolites of interest. frontiersin.org |

| Sensitivity | Variable, can be biased towards high-abundance molecules. nih.gov | High for the predefined analytes. creative-proteomics.com |

| Application Example | Initial screening of a microbial culture to identify the production of novel compounds like (R)-2-hydroxy-4-methylvalerate. | Quantifying the conversion rate of leucine to (R)-2-hydroxy-4-methylvalerate after its initial discovery. |

Metabolic Flux Analysis using Isotopic Labeling to Trace Ethyl 2-hydroxy-4-methylvalerate

Metabolic flux analysis (MFA) is a quantitative technique used to determine the rates (fluxes) of intracellular metabolic reactions. nih.gov Since these fluxes cannot be measured directly, MFA employs stable isotope-labeled tracers to track the flow of atoms through metabolic pathways. mdpi.com By measuring the isotopic labeling patterns in downstream metabolites, researchers can infer the rates of the reactions that produced them. nih.gov

The core principle of MFA is that the labeling pattern of a product metabolite is the flux-weighted average of the labeling patterns of its precursor substrates. nih.gov This makes MFA a powerful tool for dissecting complex metabolic networks and understanding the relative contributions of different pathways to the production of a specific compound. nih.gov

In the context of Ethyl 2-hydroxy-4-methylvalerate, a key precursor is the amino acid leucine. nih.gov To trace the metabolic flux towards the formation of the 2-hydroxy-4-methylvalerate moiety, a researcher could use an isotopically labeled form of leucine, such as ¹³C-leucine, as a tracer.

Hypothetical Research Scenario:

Engineered Escherichia coli cells, capable of producing (R)-2-hydroxy-4-methylvalerate, are cultured in a medium containing ¹³C-labeled leucine. nih.gov

As the cells metabolize the labeled leucine, the ¹³C atoms are incorporated into various intermediates and, ultimately, into the target product, (R)-2-hydroxy-4-methylvalerate.

Analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy are then used to measure the mass distribution vectors (MDVs) of the produced (R)-2-hydroxy-4-methylvalerate. mdpi.com The MDV reveals the abundance of molecules with different numbers of ¹³C atoms.

This experimental data, combined with a known biochemical reaction network model, allows for the computational estimation of the metabolic flux from leucine to (R)-2-hydroxy-4-methylvalerate. mpg.de

This approach provides a quantitative understanding of the efficiency of this specific metabolic conversion, which is crucial for optimizing the biotechnological production of materials derived from this compound. mpg.de

Ethyl 2-hydroxy-4-methylvalerate as a Potential Biological Material in Research

Ethyl 2-hydroxy-4-methylvalerate and its core chemical structure, 2-hydroxy-4-methylvalerate, are recognized as valuable biochemical reagents for life science research. chemsrc.commedchemexpress.com A significant area of this research is in the field of bioplastics and biodegradable polymers.

Specifically, the (R)-2-hydroxy-4-methylvalerate (2H4MV) unit has been identified as an important monomer for the biosynthesis of polyhydroxyalkanoates (PHAs). nih.gov PHAs are polyesters produced by microorganisms that are biodegradable and have properties similar to conventional plastics, making them a sustainable alternative. nih.gov

One notable study demonstrated that by expressing specific enzymes—(R)-2-hydroxy-4-methylvalerate dehydrogenase (LdhA) and 2H4MV-CoA transferase (HadA) from Clostridium difficile—in Escherichia coli, it was possible to produce a copolymer, poly(3-hydroxybutyrate-co-2-hydroxyalkanoate) [P(3HB-co-2HA)]. nih.gov In this biopolymer, the 2HA units were primarily composed of 2H4MV, which was derived from the endogenous amino acid leucine. nih.gov

This research highlights the role of 2-hydroxy-4-methylvalerate as a key building block in creating novel biomaterials. The incorporation of this monomer can alter the physical properties of the resulting polymer, potentially leading to bioplastics with improved characteristics. nih.gov

Table 2: Research Findings on 2-hydroxy-4-methylvalerate (2H4MV) in PHA Biosynthesis

| Research Focus | Organism/Enzymes | Key Finding | Significance | Reference |

|---|---|---|---|---|

| Biosynthesis of novel PHAs | E. coli expressing LPE, LdhA, and HadA from C. difficile | Successful production of a copolymer containing 2H4MV units derived from endogenous leucine. | Demonstrates that 2H4MV is an endogenous monomer for PHA biosynthesis. | nih.gov |

| Feedstock Utilization | Engineered E. coli | Synthesis of P(3HB-co-22 mol% 2HA) was achieved using saccharified sugars from Japanese cedar. | Shows potential for using abundant, renewable biomass as a carbon source for producing 2H4MV-containing polymers. | nih.gov |

Computational and Theoretical Chemistry Studies of Ethyl 2 Hydroxy 4 Methylvalerate

Quantum Chemical Calculations for Conformational Analysis and Reactivity Predictions

Currently, there is a notable absence of publicly available research focused on comprehensive quantum chemical calculations, such as Density Functional Theory (DFT), for the detailed conformational analysis and reactivity prediction of Ethyl 2-hydroxy-4-methylvalerate. While basic computed properties for the molecule are available in chemical databases, in-depth theoretical studies exploring its potential energy surface, stable conformers, and electronic properties to predict its reactivity remain to be published. Such studies would be valuable for understanding the molecule's intrinsic chemical behavior.

Molecular Dynamics Simulations for Intermolecular Interactions

Detailed molecular dynamics (MD) simulations investigating the intermolecular interactions of Ethyl 2-hydroxy-4-methylvalerate are not extensively documented in scientific literature. MD simulations would provide significant insights into how this compound interacts with itself and with other molecules in various environments. This information is crucial for understanding its physical properties and its behavior in complex systems, but specific research in this area is not currently available.

Structure-Activity Relationship (SAR) Modeling for Ethyl 2-hydroxy-4-methylvalerate Derivatives